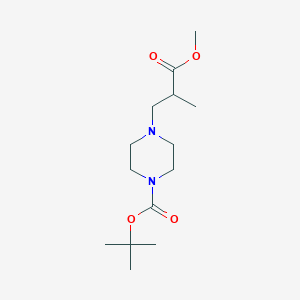

Tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate (CAS: 886366-38-7) is a piperazine-based derivative featuring a tert-butyl carbamate group and a 3-methoxy-2-methyl-3-oxopropyl substituent. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for introducing piperazine moieties into more complex molecules. Its structure combines a rigid piperazine ring with a flexible ester-containing side chain, enabling diverse reactivity in coupling and functionalization reactions .

Properties

IUPAC Name |

tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-11(12(17)19-5)10-15-6-8-16(9-7-15)13(18)20-14(2,3)4/h11H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEAVZQFIXHXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661423 | |

| Record name | tert-Butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-38-7 | |

| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-α-methyl-1-piperazinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate typically involves the following steps:

Piperazine Derivation: Piperazine is first reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.

Alkylation: The resulting compound is then alkylated with 3-methoxy-2-methyl-3-oxopropyl chloride under controlled conditions to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, particularly in the central nervous system and inflammatory pathways.

Neuroscience Research

The compound's ability to cross the blood-brain barrier makes it a candidate for studies related to neuropharmacology. Its effects on neurotransmitter systems could provide insights into treatments for neurological disorders.

Case Studies

A notable study demonstrated that similar piperazine derivatives exhibited anti-inflammatory effects in animal models of neuropathic pain, suggesting that Tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate may have comparable effects .

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions, making it a subject of interest for synthetic chemists looking to develop more efficient methods for producing piperazine derivatives. Optimizing these synthetic routes can lead to improved yields and purities, which are crucial for pharmaceutical applications.

Biological Assays

In vitro assays have been conducted to evaluate the biological activity of Tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate against various cell lines. These studies aim to determine cytotoxicity, receptor binding affinity, and overall pharmacological profiles.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-1-carboxylate derivatives are widely employed in drug discovery due to their versatility. Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural features, synthesis methods, stability, and applications.

Structural and Functional Group Analysis

- Target Compound : The 3-methoxy-2-methyl-3-oxopropyl group introduces both steric bulk and ester functionality, which may influence solubility and reactivity .

- Analogous Compounds: tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33): Contains a nitrophenoxy-butanoyl chain, enhancing electron-withdrawing properties for nucleophilic substitution reactions . tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate: Features a pyridinyl group with a methoxycarbonyl substituent, enabling metal-catalyzed cross-coupling reactions .

Stability and Reactivity

- Degradation in Acidic Conditions: Fluorophenyl-oxazolidinone derivatives (e.g., compound 1a) degrade in simulated gastric fluid due to hydrolytic susceptibility of the oxazolidinone ring . The target compound’s ester group (3-oxopropyl) may confer similar instability under acidic or basic conditions, though direct evidence is lacking.

Table 1: Comparative Analysis of Piperazine-1-carboxylate Derivatives

Biological Activity

Tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Its unique structure, characterized by a piperazine ring, a tert-butyl group, and a methoxy-substituted oxopropyl side chain, positions it as a promising candidate in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanism of action, and relevant research findings.

Structural Characteristics

The molecular formula of tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate is with a molecular weight of 286.37 g/mol. The compound exhibits several notable physical properties:

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 337.2 ± 37.0 °C |

| Flash Point | 157.7 ± 26.5 °C |

| LogP | 0.88 |

These properties suggest a moderate level of hydrophobicity, which may influence its biological interactions and absorption characteristics.

Research indicates that derivatives of tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate exhibit a range of biological activities, primarily through their interaction with various biological targets such as enzymes and receptors involved in disease processes. The presence of the piperazine ring is particularly significant, as it often contributes to the binding affinity and specificity towards these targets.

Anticancer Activity

In studies assessing anticancer properties, compounds similar to tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate have demonstrated growth inhibition against multiple human cancer cell lines. For instance:

- Pancreatic Cancer : Compounds were screened against pancreatic cancer cell lines (MiaPaCa2, BxPC3) and showed varying levels of cytotoxicity, with some derivatives achieving GI50 values as low as 3.1 µM in MCF-7 cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against various bacterial strains (e.g., E. coli, S. aureus) and showed significant inhibition zones ranging from 9 to 20 mm . This suggests that modifications to the piperazine structure may enhance antimicrobial efficacy.

Comparative Biological Activity

A comparative analysis of structurally related compounds illustrates the diversity in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate | Fluorophenyl substitution | Moderate antibacterial activity |

| Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate | Oxadiazole moiety | Anthelmintic activity |

| Tert-butyl 4-formylpiperidine-1-carboxylate | Aldehyde group | Intermediate for anticancer drugs |

This table highlights the versatility and potential applications of piperazine-based structures in drug development.

In Vivo Studies

Recent studies have focused on the in vivo effects of similar piperazine derivatives on tumor growth in animal models. These studies indicate that certain modifications to the piperazine structure can significantly enhance antitumor efficacy while minimizing toxicity .

Clinical Implications

The potential therapeutic implications for compounds like tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate extend beyond cancer treatment to include applications in treating inflammatory diseases due to their ability to inhibit specific enzymes involved in inflammatory pathways .

Q & A

Basic: What are the standard synthetic routes for Tert-butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a multi-step sequence starting with functionalization of the piperazine ring. Key steps include:

- N-Boc protection of the piperazine nitrogen to prevent unwanted side reactions.

- Nucleophilic substitution or amide coupling to introduce the 3-methoxy-2-methyl-3-oxopropyl moiety. For example, tert-butyl piperazine-1-carboxylate may react with a brominated or activated ester derivative of the side chain under basic conditions (e.g., K₂CO₃ in THF) .

- Purification via column chromatography (e.g., ethyl acetate/pentane gradients) to isolate intermediates .

Characterization:

- ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) confirms substitution patterns and Boc-group integrity.

- HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR peaks at δ 1.4–1.5 ppm (tert-butyl group) and δ 3.2–3.7 ppm (piperazine and methoxy protons) are diagnostic.

- ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) and quaternary carbons in the Boc group .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 341.2) .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during Boc protection .

- Catalyst Selection: Use of EDCI/HOAt for amide coupling enhances efficiency compared to traditional DCC .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF facilitates SN2 reactions .

- Monitoring: TLC (silica gel, UV visualization) tracks reaction progress. Adjust stoichiometry if intermediates stall .

Advanced: How do stereochemical considerations impact synthetic pathways for this compound?

Methodological Answer:

- Chiral Centers: The 3-oxopropyl group may introduce stereoisomerism. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .

- Diastereoselective Synthesis: Stereocontrol can be achieved via asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral auxiliaries during coupling steps .

Data Contradiction: How should researchers address conflicting NMR or crystallographic data for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR with computational predictions (DFT or machine learning tools like ACD/Labs) .

- Crystallography: If single crystals are obtained (e.g., via slow evaporation in hexane/ethyl acetate), SHELXL refinement resolves ambiguities in bond lengths/angles .

- Reproducibility: Re-run reactions under inert atmospheres to rule out oxidation artifacts .

Advanced: What is the hypothesized biological mechanism of action for this compound?

Methodological Answer:

While direct studies are limited, structural analogs (e.g., HIF prolyl-hydroxylase inhibitors) suggest potential mechanisms:

- Enzyme Inhibition: The tert-butyl and methoxy groups may bind to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) .

- Receptor Modulation: Piperazine derivatives often interact with GPCRs (e.g., serotonin receptors). Radioligand binding assays (³H-labeled compounds) can validate targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.